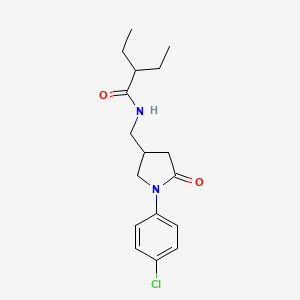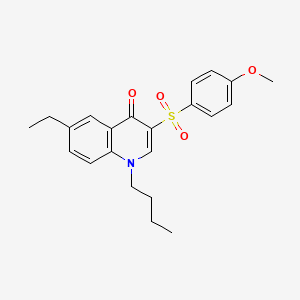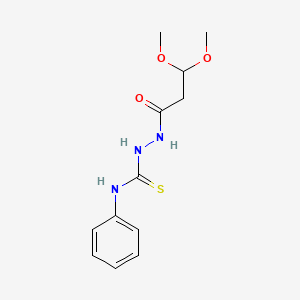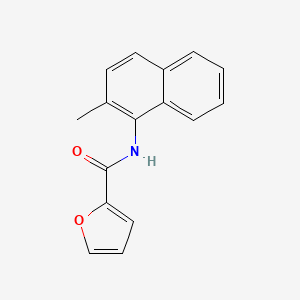![molecular formula C15H19N3O4S B2628398 3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1396869-48-9](/img/structure/B2628398.png)
3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxa-8-azaspiro[4.5]decane is a compound used in synthesis . Its empirical formula is C7H13NO2 and it has a molar mass of 143.18 g/mol .
Synthesis Analysis
1,4-Dioxa-8-azaspiro[4.5]decane can be synthesized from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .Molecular Structure Analysis
The molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decane consists of a spirocyclic system with an eight-membered ring containing two oxygen atoms and a nitrogen atom .Physical and Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane is a liquid at room temperature. It has a boiling point of 108-110 °C at 35 hPa and a density of 1.117 g/cm3 at 20 °C .Applications De Recherche Scientifique
Structural Elucidation and Chemical Reactivity
A structural study on a compound closely related to the one , identified as (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), a promising antitubercular drug, has been reported. This study provides detailed insights into the structural aspects, including crystallization in the triclinic system, rotational barriers, and DFT calculations on the compound's diastereomeric conformers, showcasing its relevance in drug design and development Richter et al., 2022.
Chemistry of Heterocyclic Compounds
The chemistry of thiazinanes and their derivatives, which share structural features with the compound , has been explored, underscoring their importance in medicinal chemistry. These compounds have shown significant potential in treating diseases, including anti-HIV activity, analgesic properties, and usage as antibiotics and anticoagulants. This underscores the broader context of such compounds in drug discovery and therapeutic applications Hassan et al., 2020.
Synthesis and Pharmacological Evaluation
Research on the synthesis and evaluation of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, including compounds with benzyl, 3-indolylmethyl, or 4-indolylmethyl groups, highlights the synthetic versatility and potential pharmacological activities of these compounds. Although the specific studies focused on dopamine agonist activity, they reflect the broader research interest in exploring the therapeutic potential of structurally related compounds Brubaker & Colley, 1986.
Synthesis of Sulfur-Containing Spiro Compounds
The preparation of novel sulfur-containing spiro compounds, such as 7,11-diaryl-9-thia-2,4-diazaspiro[5,5] undecane-1,3,5-trione 9,9-dioxides, showcases the synthetic approaches towards creating functionally diverse spirocyclic compounds. These endeavors not only expand the chemical space of spiro compounds but also hint at potential biological activities and applications Reddy et al., 1993.
Growth-Regulating Activity
Investigation into 1-(6,9-dimethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1H-pyridin-2-one has revealed its growth-regulating activity, which was prepared by a Mannich reaction. This study exemplifies the agricultural and biological research applications of spirocyclic compounds, potentially offering new avenues for plant growth regulation and agricultural chemistry Sharifkanov et al., 2001.
Safety and Hazards
1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and respiratory irritation. It’s recommended to avoid breathing its dust/ fume/ gas/ mist/ vapours/ spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/ eye protection/ face protection .
Propriétés
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c19-12-1-4-16-14-18(12)9-11(10-23-14)13(20)17-5-2-15(3-6-17)21-7-8-22-15/h1,4,11H,2-3,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCJWFCQXJQRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3CN4C(=O)C=CN=C4SC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID](/img/structure/B2628318.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide](/img/structure/B2628319.png)
![7-chloro-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2628320.png)

![3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile](/img/structure/B2628322.png)
![4,6-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2628323.png)


![N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide](/img/structure/B2628326.png)
![N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride](/img/structure/B2628328.png)
![1-[(furan-2-yl)methyl]-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2628329.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B2628331.png)
![2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpropanamide](/img/structure/B2628334.png)
